9-Oxo-10,11-dehydroageraphorone

Übersicht

Beschreibung

Synthesis Analysis

An efficient and green strategy for the extraction, enrichment, and separation of cadinene sesquiterpenoids, including 9-Oxo-10,11-dehydroageraphorone, involves supercritical fluid extraction, molecular distillation, and industrial preparative chromatography. This method enhances the purity and yield of this compound significantly compared to conventional extraction methods, indicating a scalable and eco-friendly approach for obtaining high-purity compounds (Zhou et al., 2020).

Molecular Structure Analysis

While specific studies on the molecular structure analysis of this compound were not found in the provided research, it is known from its classification as a cadinene sesquiterpene that it features a complex cyclic structure characteristic of sesquiterpenes, which contributes to its biological activities.

Chemical Reactions and Properties

This compound exhibits significant antimicrobial activity, especially against fungal pathogens. Its fungitoxicity was evaluated through the percentage of radial growth inhibition, demonstrating strong toxicity against Fusarium oxysporum and inhibition of spore germination, indicating its potential as a natural antifungal agent (Liu et al., 2016).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties : ODA exhibits antimicrobial activity, especially against fungal and bacterial strains. For instance, it has been found effective against Fusarium oxysporum and Ralstonia solanacearum, showcasing its potential as a biocontrol agent in agriculture and plant protection (Liu et al., 2016).

Anticancer Activity : Research has shown that ODA induces apoptosis in HeLa cells (a type of human cervical cancer cell), suggesting its potential as an anticancer agent. The mechanism involves cell cycle arrest and the activation of apoptotic pathways (Liao et al., 2015).

Antiviral Properties : ODA demonstrates anti-Newcastle disease virus (NDV) activities, suggesting its potential use in developing natural antiviral drugs (Xu et al., 2018).

Extraction and Isolation Techniques : Efficient and green strategies for the extraction and isolation of ODA from Eupatorium adenophorum have been developed, highlighting its potential for large-scale production and utilization (Zhou et al., 2020).

Acaricidal Activity : ODA has been found to possess strong acaricidal activity against mites like Sarcoptes scabiei and Psoroptes cuniculi, suggesting its use in controlling animal acariasis (Liao et al., 2014).

Hepatotoxicity Studies : Studies have identified ODA as a component contributing to hepatotoxicity in animals, highlighting the need for caution in its application (Liu et al., 2017).

Immunotoxicity Research : ODA has been found to induce immunotoxicity in animals, particularly affecting the spleen and liver. Understanding its mechanisms can aid in developing strategies to mitigate its toxic effects (Mo et al., 2017).

Veterinary Applications : ODA has shown efficacy against Psoroptes cuniculi in rabbits, suggesting its potential as a veterinary medicine (Hu et al., 2014).

Wirkmechanismus

Target of Action

9-Oxo-10,11-dehydroageraphorone, a cadinene sesquiterpene, has been found to exhibit antimicrobial activity against various fungal and bacterial strains . It has shown strong toxicity against Fusarium oxysporum, Bipolaris sorokiniana, Fusarium proliferatum, and Alternaria tenuissima . It also exhibits toxicity against Psoroptes cuniculi, a mite species .

Mode of Action

The compound’s mode of action is associated with the upregulation of apoptotic gene expression and arresting of the cell cycle . It inhibits the germination of Fusarium oxysporum spores, reducing germination by 97% at a 0.5 mg/ml concentration .

Biochemical Pathways

The compound’s action involves the upregulation of apoptotic proteases such as caspase-10 in HeLa cells . It also affects pathways that include positive regulators of mTOR such as PI3K/Akt and p38 MAPK, which suppress autophagy .

Pharmacokinetics

It’s known that the compound is a cadinene sesquiterpene isolated from eupatorium adenophorum .

Result of Action

The compound induces pronounced effects on various fungal strains, including marked shrinkage in the mycelia of all tested strains, swelling at the ends of Bipolaris sorokiniana mycelia, and inhibition of spore production in the strains of Bipolaris sorokiniana and Fusarium proliferatum . In HeLa cells, it induces apoptosis .

Safety and Hazards

When handling 9-Oxo-10,11-dehydroageraphorone, it is advised to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam . The container should be stored tightly closed in a dry, cool, and well-ventilated place, apart from foodstuff containers or incompatible materials .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

9-Oxo-10,11-dehydroageraphorone plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the growth of Fusarium oxysporum by affecting the fungal cell wall and spore germination . Additionally, this compound interacts with apoptotic proteases such as caspase-10, enhancing their gene expression levels and inducing apoptosis in HeLa cells .

Cellular Effects

The effects of this compound on cellular processes are profound. In HeLa cells, it induces apoptosis by arresting the cell cycle at the S to G2/M phase transition . This compound also influences cell signaling pathways, particularly those involved in apoptosis and autophagy. For example, it has been observed to upregulate apoptotic genes and downregulate cell cycle progression genes . Moreover, this compound exhibits antimicrobial activity by inhibiting the growth of various bacterial and fungal strains .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates apoptotic proteases, leading to programmed cell death in cancer cells . The compound also inhibits the PI3K/Akt/mTOR pathway, promoting autophagy in splenocytes . Additionally, it affects the expression of various cell cycle regulators, thereby arresting cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that its antimicrobial activity remains stable over several days, with significant inhibition of fungal growth observed up to 96 hours Long-term exposure to this compound has been associated with sustained apoptotic and autophagic responses in cells .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. In rabbits, topical application of different concentrations of the compound effectively controlled Psoroptes cuniculi infestations . Higher doses were associated with increased toxicity, highlighting the importance of determining optimal dosages for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It induces autophagy in splenocytes by inhibiting the PI3K/Akt/mTOR pathway and activating AMPK . The compound also affects the expression of various metabolic enzymes, including those involved in oxidative stress responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its localization and accumulation are influenced by these interactions, which can affect its overall activity and function .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity. It has been observed to localize in the cytoplasm and nucleus, where it exerts its apoptotic and autophagic effects . The compound’s targeting signals and post-translational modifications may direct it to specific cellular compartments, enhancing its efficacy .

Eigenschaften

IUPAC Name |

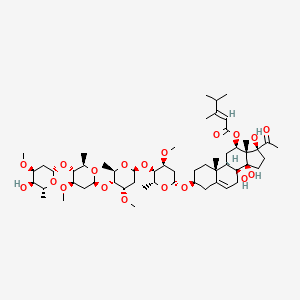

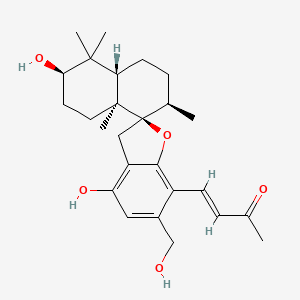

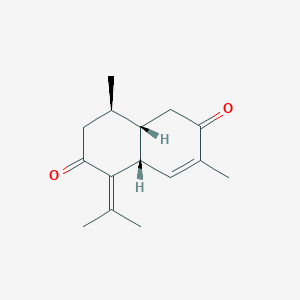

(4aR,8R,8aS)-3,8-dimethyl-5-propan-2-ylidene-4a,7,8,8a-tetrahydro-1H-naphthalene-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-8(2)15-12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,9,11-12H,6-7H2,1-4H3/t9-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQAKTSDUZUBQC-USWWRNFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(=C(C)C)C2C1CC(=O)C(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C(=C(C)C)[C@@H]2[C@H]1CC(=O)C(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the origin of 9-Oxo-10,11-dehydroageraphorone and what are its potential biological activities?

A1: this compound (ODA) is a cadinene sesquiterpene primarily found in the invasive plant Eupatorium adenophorum Spreng. Research indicates that ODA possesses various biological activities, including:

- Antibacterial and antifungal properties: ODA has shown potential against certain bacterial and fungal strains. [, ]

- Antiviral activity: Studies demonstrate ODA's ability to inhibit Newcastle disease virus (NDV) in vitro by directly neutralizing the virus and blocking its infectivity. []

- Acaricidal activity: ODA exhibits acaricidal effects against certain mite species. []

Q2: How does this compound contribute to the invasive success of Eupatorium adenophorum?

A2: ODA, along with other cadinene sesquiterpenes, plays a significant role in the defense mechanism of Eupatorium adenophorum. These compounds exhibit potent antifeedant activity against generalist insects like Spodoptera exigua, deterring herbivory and contributing to the plant's invasive success. []

Q3: Does this compound have any toxic effects?

A3: Research has identified ODA as a hepatotoxic compound. In rat models, ODA induced jaundice, hepatocellular necrosis, bile duct dilation, and altered liver enzyme activity, indicating both hepatotoxicity and cholestasis. [] Additionally, in vitro studies showed that organic solvent extracts of Eupatorium adenophorum, rich in sesquiterpenes including ODA, exhibited significant hepatotoxicity in human hepatocyte cell lines. []

Q4: Can this compound be isolated and what are its structural characteristics?

A4: Yes, ODA can be isolated from Eupatorium adenophorum, often from the leaves. Several methods have been employed, including:

- Supercritical fluid extraction: This method has shown efficiency in extracting ODA, achieving higher yields compared to conventional methods. []

- Molecular distillation: This technique effectively enriches ODA content by removing impurities from crude extracts. []

- Industrial preparative chromatography: This method facilitates the isolation of high-purity ODA. []

- Molecular Formula: C15H20O2 [, ]

- Spectroscopic data: Its structure has been elucidated using techniques like IR, 1H and 13C NMR, EIMS, HMBC, and single-crystal X-ray spectroscopy. [, ]

Q5: Is there a way to detoxify this compound from plant material?

A5: Research suggests that a combined column chromatography method using NKA-II macroporous resin followed by polyamide resin can effectively detoxify and separate chlorogenic acid from Eupatorium adenophorum, removing ODA in the process. This approach presents a potential avenue for the safer utilization of the plant. []

Q6: How does the presence of soil biota affect this compound's impact on other plants?

A6: Studies have shown that soil biota can mitigate the allelopathic effects of Eupatorium adenophorum, likely by degrading allelochemicals like ODA. Experiments demonstrated that ODA added to natural soils degraded substantially within 24 hours, while remaining relatively stable in sterilized soils. This degradation was attributed to the activity of soil microorganisms. []

Q7: What research tools are available for studying this compound?

A7: Researchers utilize a range of tools and techniques to study ODA, including:

- Chromatography: HPLC is employed for analyzing ODA content. []

- Spectroscopy: High-resolution MS, 1H-NMR, and 13C-NMR are used for structural identification. []

- Cell culture: Human hepatocyte cell lines (L02 and HepG2) are used to assess in vitro hepatotoxicity. [, ]

- Animal models: Rat models are employed to investigate ODA's hepatotoxic and cholestatic effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-4-methoxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoic Acid](/img/structure/B1163443.png)

![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1163444.png)